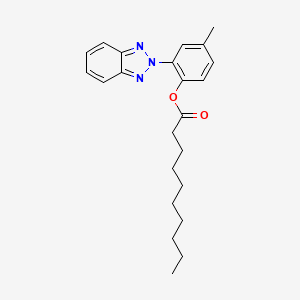
2-(2H-benzotriazol-2-yl)-4-methylphenyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound features a benzotriazole moiety, which is known for its stability and ability to absorb ultraviolet light, making it useful in protecting materials from UV degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate typically involves the esterification of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with decanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate can undergo various chemical reactions, including:
Oxidation: The benzotriazole ring can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the benzotriazole ring or the ester functional group, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the ester or benzotriazole ring.
Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate has several applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV exposure.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in preventing oxidative stress-related diseases.
Industry: Utilized in the production of plastics, coatings, and adhesives to enhance their durability and lifespan.
Mechanism of Action
The primary mechanism by which 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate exerts its effects is through the absorption of ultraviolet light. The benzotriazole moiety absorbs UV radiation, preventing it from reaching and degrading the underlying material. This compound can also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: The parent compound without the decanoate ester group.
2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative with different alkyl substituents.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate is unique due to its ester functional group, which can enhance its solubility and compatibility with various materials. This makes it particularly useful in applications where both UV protection and material compatibility are crucial.
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] decanoate |
InChI |
InChI=1S/C23H29N3O2/c1-3-4-5-6-7-8-9-14-23(27)28-22-16-15-18(2)17-21(22)26-24-19-12-10-11-13-20(19)25-26/h10-13,15-17H,3-9,14H2,1-2H3 |
InChI Key |
AVCDXLBQOHYDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=C(C=C(C=C1)C)N2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B10887109.png)
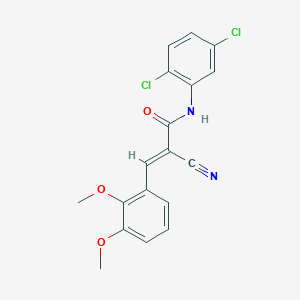
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B10887138.png)
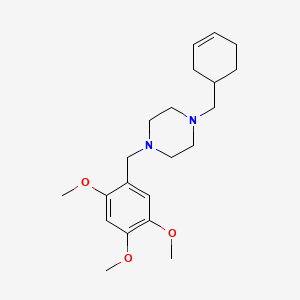
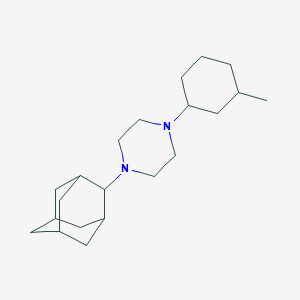
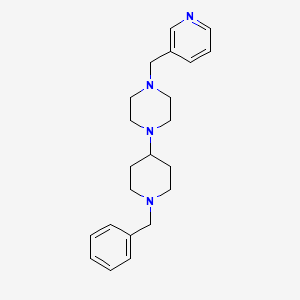
![Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone](/img/structure/B10887156.png)
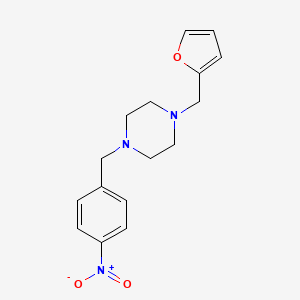
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)
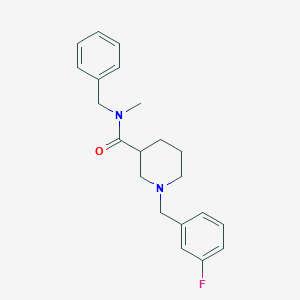
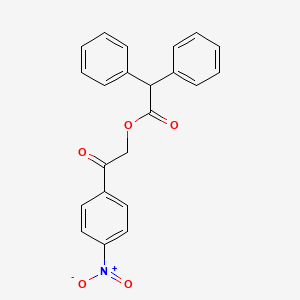
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887209.png)
